Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of difluoromethylation .
Application Summary: Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have seen significant advances. This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Scientific Field: This application is also in the field of Organic Chemistry, specifically in the synthesis of (benzenesulfonyl)difluoromethyl thioethers .
Application Summary: Aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)-sulfonyl)benzene .
Methods of Application: This reaction was carried out under transition metal free conditions. Combined with various thiocyanation methods, this reaction can allow late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides and aryl diazonium salts .
Results or Outcomes: The result of this reaction is the production of (benzenesulfonyl)difluoromethyl thioethers from aryl and alkyl thiocyanates .
Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of (benzenesulfonyl)difluoromethyl thioethers .
Application Summary: Aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene .
Scientific Field: This application is also in the field of Organic Chemistry, specifically in the synthesis of 5-sulfonylfluoro isoxazoles .
Application Summary: A new fluorosulfonylation reagent 1-bromoethene-1-sulfonyl fluoride was developed (1-Br-ESF). This unique reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material to enrich the SuFEx tool cabinet .
Methods of Application: The application of this reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles has been realized through a [3+2] cycloaddition with N -hydroxybenzimidoyl chlorides .
Results or Outcomes: This practical protocol provides a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties .
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is an organic compound characterized by the presence of a bromomethyl group and a difluoromethylsulfonyl group attached to a benzene ring. Its molecular formula is CHBrFOS, and it has a molecular weight of 285.11 g/mol. This compound is notable for its unique structure, which combines halogen and sulfonyl functionalities, making it a valuable intermediate in organic synthesis and pharmaceuticals.
In addition, it can undergo reductive desulfonylation to yield difluoromethyl derivatives. The presence of the sulfonyl group enhances the reactivity of the molecule, allowing for further transformations into complex fluorinated compounds .
While specific biological activity data for 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is limited, compounds with similar structures have been studied for their potential as pharmaceuticals. Sulfonyl-containing compounds often exhibit antimicrobial and anti-inflammatory properties. The difluoromethyl group may also contribute to enhanced bioactivity due to its influence on molecular interactions in biological systems.
Synthesis of 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene can be achieved through several methods:
These methods highlight the versatility in synthesizing compounds with complex functionalities .
This comparison highlights how 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene stands out due to its unique combination of functional groups, making it particularly useful in advanced chemical synthesis and pharmaceutical research.
Interaction studies involving 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene are crucial for understanding its reactivity and potential applications. Research indicates that the compound can interact with various nucleophiles, leading to diverse products. The reactivity profile suggests that it could be utilized in designing targeted drug delivery systems or as a precursor in synthesizing biologically active molecules .
| Compound Name | Unique Features |
The development of difluoromethyl sulfone derivatives traces back to the mid-20th century, when researchers first recognized the unique reactivity of the PhSO₂CF₂H system. Initial work by Hine and Porter in 1960 demonstrated the synthetic potential of difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a precursor for fluorinated carbanions. Over subsequent decades, chemists systematically explored its capacity to generate diverse fluorinated intermediates through:
The bromodifluoromethyl variant (PhSO₂CF₂Br), first synthesized in 1981, introduced enhanced leaving group ability that facilitated new reaction manifolds. Prakash and Hu demonstrated its utility in TDAE-mediated nucleophilic additions to aldehydes, producing β-(phenylsulfonyl)difluoromethyl alcohols that could undergo desulfonylation or Julia olefination. These advances laid the groundwork for 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene, which incorporates both bromomethyl and difluoromethylsulfonyl functionalities into a single, spatially differentiated architecture. Table 1: Evolution of Key Difluoromethyl Sulfone ReagentsNucleophilic Substitution Strategies Using Bromodifluoromethyl Phenyl Sulfone PrecursorsTetrakis(dimethylamino)ethylene-Mediated Electron Transfer Reactions with AldehydesTetrakis(dimethylamino)ethylene (TDAE) serves as a potent electron-transfer agent for activating bromodifluoromethyl phenyl sulfone precursors. In this mechanism, TDAE donates two electrons to bromodifluoromethyl phenyl sulfone, generating a (benzenesulfonyl)difluoromethyl anion ($$ \text{PhSO}2\text{CF}2^- $$) and bromide ion ($$ \text{Br}^- $$) [4]. The anion subsequently reacts with aldehydes under mild conditions (−30°C to room temperature) in dimethylformamide (DMF) to yield (benzenesulfonyl)difluoromethylated alcohols (Table 1). Sun lamp irradiation is critical for initiating electron transfer, while stoichiometric TDAE (2.2 equivalents) ensures high conversion [4]. Table 1: Yields of (benzenesulfonyl)difluoromethylated alcohols from aldehydes
These alcohols are pivotal intermediates for synthesizing difluoromethyl alcohols and 1,1-difluoro-1-alkenes via reductive desulfonylation or Julia olefination [4]. Base-Promoted Coupling with Heteroatom NucleophilesThe bromomethyl group in 1-(bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene undergoes nucleophilic substitution with heteroatom nucleophiles (e.g., amines, thiols) under basic conditions. For instance, reaction with primary amines in tetrahydrofuran (THF) using potassium carbonate as a base produces secondary amines . Similarly, thiols displace the bromide to form thioether derivatives, which are useful in polymer chemistry [2]. The difluoromethyl sulfonyl group enhances electrophilicity at the bromomethyl site, enabling rapid substitution even at ambient temperatures . Transition-Metal-Catalyzed Carbon-Carbon Bond FormationPalladium-Mediated Heck-Type Alkylation ReactionsPalladium catalysts facilitate coupling between the bromomethyl group of 1-(bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene and alkenes via Heck-type mechanisms. Using palladium(II) acetate and triphenylphosphine in dimethyl sulfoxide (DMSO), styrene derivatives undergo alkylation to form trans-alkenes with high regioselectivity [3]. The difluoromethyl sulfonyl group stabilizes the palladium intermediate, preventing β-hydride elimination and ensuring product stability [3]. Copper-Catalyzed Cross-Coupling with Arylboronic AcidsCopper(I) iodide catalyzes the coupling of 1-(bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene with arylboronic acids in the presence of a diamine ligand (e.g., 1,10-phenanthroline). This Ullmann-type reaction proceeds in ethanol at 80°C, yielding biaryl derivatives [3]. The electron-withdrawing sulfonyl group accelerates oxidative addition of the bromomethyl moiety to copper, while the ligand enhances catalytic turnover [3]. Continuous Flow Chemistry Approaches for Scalable ProductionMicroreactor Optimization for Anion StabilizationContinuous flow systems address challenges in handling reactive intermediates like the (benzenesulfonyl)difluoromethyl anion. Microreactors with controlled residence times (2–5 minutes) and temperatures (−20°C) stabilize the anion, improving yields by 15–20% compared to batch processes . Solvent choice is critical: DMF ensures solubility, while ethanol reduces viscosity for efficient mixing [2]. Inline Purification Techniques for Reactive IntermediatesInline scavenger resins (e.g., silica-supported quaternary ammonium salts) remove excess bromide ions and TDAE byproducts during flow synthesis [4]. Phase-separation modules further isolate the product stream, minimizing degradation of light-sensitive intermediates . Table 2: Comparison of batch vs. flow synthesis parameters
Triethylborane/Air-Initiated Free Radical Chain MechanismsThe triethylborane/air initiation system represents one of the most important and widely used methods for generating radical intermediates in organic synthesis. This system operates through a unique mechanism where triethylborane (Et₃B) reacts with oxygen to generate ethyl radicals that can subsequently initiate radical chain processes [2] [3]. The initiation process is governed by the interaction of molecular oxygen with Et₃B to produce ethyl radicals (Et- ) according to the following fundamental mechanism [2]: *Et₃B + O₂ → Et₂BOO- + Et- * This reaction occurs across a wide temperature range, making it exceptionally versatile for various synthetic applications. The generated ethyl radicals then engage in propagation steps that maintain the radical chain reaction [2]. Recent mechanistic studies have revealed that the Et₃B/O₂ system operates through both primary and secondary initiation pathways. The primary mechanism involves direct interaction between Et₃B and O₂, while a secondary pathway involves the autoxidation product diethyl(ethylperoxy)borane (Et₂BOOEt) [4]. Computational simulations have demonstrated that the secondary initiation produces approximately 7 × 10⁴ times more initiating radicals than the primary initiation [4]. The propagation steps of the radical chain include [3]:
A unified kinetic theory for both initiation and autoxidation reactions has been developed, dividing the system into low-oxygen and high-oxygen experimental regimes [3]. In the low-oxygen regime, only long, efficient chains can be initiated, while in the high-oxygen regime, less efficient chains can be initiated but must compete with autoxidation. The effectiveness of the Et₃B/O₂ system is particularly evident in its application to intermolecular radical additions. Under carefully controlled conditions, the Et₃B/air combination proves to be an efficient radical initiator for reactions with S-2-oxoalkyl-thionocarbonates (S-xanthates) and olefins [2]. The reaction can be achieved at room temperature or slightly elevated temperatures, depending on the structures of the reactants. Solvent Effects on Regioselectivity in Alkene AdditionsThe regioselectivity of radical additions to alkenes is significantly influenced by solvent choice, with particular importance for difluoromethyl sulfone-derived radicals. Solvent effects can influence both the intensity of substituent polar effects and the dipolar characteristics of the reaction system [5]. In radical functionalization of electron-deficient heteroarenes, systematic studies have revealed that solvent and acid effects play crucial roles in determining regioselectivity patterns [6] [7]. The regioselectivity of substitution is governed by three major factors:
Chlorinated solvents versus DMSO show markedly different selectivity patterns. In chlorinated solvent/water mixtures, innate reactivity typically dominates, with reactions occurring primarily at positions with higher partial positive charge. However, in DMSO, the balance between conjugate and innate reactivity shifts, leading to preferential reaction at positions ortho and para to π-conjugating electron-withdrawing groups [7]. The addition of acid emphasizes the influence of innate reactivity to the extent that it can exceed the influence of conjugate reactivity, even in DMSO [7]. This provides a valuable tool for tuning regioselectivity by modifying reaction conditions. For alkene additions specifically, polar effects at the initial stage of the reaction become particularly significant when electron-poor substrates are involved. The regioselectivity of nucleophilic radical additions to electron-rich and electron-neutral alkenes is thermodynamically controlled, with excellent correlation (94%) between activation barrier differences and product stability differences [8]. The hard/soft nature of carbanions plays a major role in determining regioselectivity for acyclic α,β-enones. The order of softness for various halogenated carbanions has been established as: [(PhSO₂)₂CF⁻] ≈ PhSO₂CCl₂⁻ > PhSO₂CHF⁻ > PhSO₂CF₂⁻ [9]. This hierarchy provides predictive capability for regioselectivity outcomes in fluoroalkylation reactions. Base-Mediated Elimination Pathways for Difluoromethylene Group TransferPotassium tert-Butoxide-Induced Sulfur-Carbon Bond Cleavage DynamicsPotassium tert-butoxide (t-BuOK) serves as both a strong base and nucleophile in difluoromethyl sulfone chemistry, enabling unique elimination pathways that lead to difluoromethylene group transfer [10]. The reagent's bulky nature and strong basicity make it particularly effective for promoting elimination reactions [11]. The mechanism of t-BuOK-induced sulfur-carbon bond cleavage involves stepwise activation of the difluoromethyl sulfone. Difluoromethyl phenyl sulfone can function as a selective difluoromethylene dianion ("CF₂²⁻") synthon when treated with t-BuOK [10]. The process involves:
The effectiveness of t-BuOK stems from its ability to activate sulfur-carbon bond scission. With hydroxide or alkoxide bases, deprotonation of difluoromethyl sulfone is much faster than S-C bond cleavage, but t-BuOK can act as both base and nucleophile, allowing stepwise reaction with two electrophiles [10]. Salt effects significantly influence the nucleophilic reactivity of t-BuOK. The presence of salts can enhance nucleophilic reactivity through enhancement of the nucleophilicity of t-BuO⁻ or by polarization of target bonds [12]. The most favorable salt for certain cleavage reactions is [n-Bu₄N][PF₆], though various salts can promote different degrees of bond activation. The solvent dependence of t-BuOK reactivity is particularly pronounced. In DMSO, t-BuOK shows dramatically enhanced effectiveness compared to tert-butyl alcohol, where the base would be solvated and less reactive [13]. This solvent effect is attributed to the absence of solvation of the base in DMSO, allowing for more efficient nucleophilic attack. Stereochemical Control in Dianion Equivalent ReactionsThe stereochemical outcomes of difluoromethylene dianion equivalent reactions represent a sophisticated area of mechanistic understanding. Difluoromethyl phenyl sulfone can serve as a selective synthon for the difluoromethylene dianion, enabling one-pot stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols [10] [14]. The high diastereoselectivity achieved in these reactions (up to 94% de) results from an intramolecular charge-charge repulsion effect rather than traditional steric control based on Cram's rule [10]. This represents a unique stereochemical control mechanism specific to fluorinated systems. DFT calculations on 3,3-difluoro-2,4-pentanediolate dianion as a model system show that the anti structure is 5.5 kcal/mol more stable than the corresponding syn structure [10]. This computational insight provides the thermodynamic basis for the observed stereoselectivity. The reaction mechanism involves formation of a stabilized difluoromethylene dianion intermediate that can undergo controlled addition to electrophiles. The sequence typically involves:
Stereochemical control factors include:
The synthetic utility of this approach extends to both symmetrical and unsymmetrical difluoropropane-1,3-diols, with the unusual stereochemical control providing access to valuable fluorinated building blocks for pharmaceutical applications [10]. Mechanistic studies have confirmed that the absence of changes in anti/syn diol ratios upon prolonged treatment with base indicates lack of product reversibility, supporting the kinetic control mechanism [10]. This finding validates the synthetic methodology for preparative applications. XLogP3 2.7
Dates
Last modified: 08-18-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|